1H-Indene, 3-(3-bromopropyl)-

Description

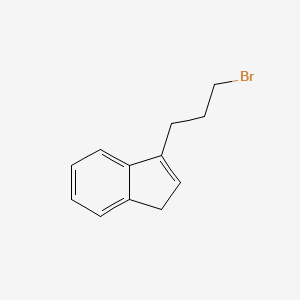

1H-Indene, 3-(3-bromopropyl)- is a brominated derivative of the indene scaffold, characterized by a 3-bromopropyl substituent at the 3-position of the indene ring. Bromopropyl groups are frequently employed as alkylating agents in organic synthesis, as seen in the use of N-(3-bromopropyl)phthalimide to prepare pyrimidine derivatives (69–71% yields, ) and 2-(3-bromopropyl)-5-ethylfuran for synthesizing heterocyclic enamines (68% yield, ).

Properties

CAS No. |

10409-13-9 |

|---|---|

Molecular Formula |

C12H13Br |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

3-(3-bromopropyl)-1H-indene |

InChI |

InChI=1S/C12H13Br/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)11/h1-2,4,6,8H,3,5,7,9H2 |

InChI Key |

AWNRGBYUHUSASE-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CCCBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl chain undergoes Sₙ2 substitutions with nucleophiles such as amines, alkoxides, or thiols.

Key Findings :

-

The reaction with amines like benzylamine proceeds efficiently under mild basic conditions.

-

Hydrolysis requires polar protic solvents and elevated temperatures .

Elimination Reactions

Under strongly basic conditions, dehydrohalogenation occurs to form alkenes.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Formation of allylic indene | t-BuOK, DMSO, 100°C, 3 h | 3-Allyl-1H-indene | 81% |

Mechanistic Insight :

Cyclization Reactions

The bromopropyl chain facilitates intramolecular cyclization to form fused bicyclic structures.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Palladium-catalyzed cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C | 2,3-Dihydro-1H-indeno[1,2-b]pyrrole | 63% |

Key Findings :

Cross-Coupling Reactions

The bromide participates in Suzuki-Miyaura and Heck couplings for C–C bond formation.

Limitations :

Radical Reactions

Photoredox catalysis enables radical-mediated functionalization of the indene core.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Azidation with tBuABX | Ru(bpy)₃Cl₂, blue LED, CH₃CN, rt | 3-(3-Azidopropyl)-1H-indene | 49% |

Key Findings :

Comparison with Similar Compounds

Data Tables

Research Implications

The 3-bromopropyl group in 1H-Indene, 3-(3-bromopropyl)- provides distinct advantages in synthetic flexibility compared to methyl or trifluoromethyl analogs. Its electrophilic bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the indene backbone may facilitate conjugation in polymer chemistry. However, its toxicity profile necessitates careful handling, akin to other brominated alkylating agents . Future research could explore its utility in medicinal chemistry, leveraging the indene scaffold’s rigidity and bromine’s reactivity.

Q & A

Q. What are the common synthetic routes for introducing a 3-bromopropyl group to the 1H-indene scaffold?

The 3-bromopropyl group is typically introduced via alkylation or nucleophilic substitution. For example, N-(3-Bromopropyl)phthalimide (a precursor) can be synthesized by reacting phthalimide potassium salt with 1,3-dibromopropane in dimethylformamide (DMF) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 70°C for 2 hours, achieving yields up to 88.3% . This intermediate can then undergo deprotection or further reactions to attach the bromopropyl moiety to the indene core. Similar methodologies are applicable for functionalizing indene derivatives, leveraging bromopropyl halides or sulfonamide intermediates .

Q. Which characterization techniques are essential for confirming the structure of 3-(3-bromopropyl)-1H-indene?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For example, trifluoromethylated indene derivatives synthesized via FeCl₃ catalysis were characterized using ¹H NMR (δ 7.2–6.8 ppm for aromatic protons) and HRMS, with data matching calculated values . X-ray crystallography (as in ) can resolve complex stereochemistry in crystalline derivatives .

Q. What are the typical purification methods for 3-(3-bromopropyl)-1H-indene after synthesis?

Silica gel column chromatography is widely used, employing gradients of non-polar solvents (e.g., hexane) and polar solvents (e.g., ethyl acetate) to isolate products. For example, trifluoromethylated indenes were purified using hexane/ethyl acetate (10:1) to achieve >90% purity . Recrystallization from ethanol or acetone is suitable for crystalline derivatives, as demonstrated for N-(3-Bromopropyl)phthalimide (mp 72–74°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(3-bromopropyl)-1H-indene derivatives?

Catalyst selection and solvent polarity significantly impact yields. FeCl₃ in hexafluoroisopropanol (HFIP) enabled 90% yields for trifluoromethylated indenes by stabilizing carbocation intermediates . For bromopropyl intermediates, DMF with TBAB enhances nucleophilic substitution efficiency . Temperature control (e.g., 70°C for 2 hours) and stoichiometric ratios (e.g., 1:4 molar ratio of phthalimide salt to 1,3-dibromopropane) are critical . Microwave-assisted synthesis or flow chemistry could further optimize reaction kinetics.

Q. What strategies are effective in analyzing the stability and lipophilicity of bromopropyl-functionalized indenes under physiological conditions?

Stability assays in plasma (e.g., incubating compounds at 37°C for 24 hours) and phosphate-buffered saline (PBS) can assess degradation profiles, as done for sulfonamide derivatives in . Lipophilicity (logP) is determined via shake-flask methods or HPLC retention times. Plasma protein binding (e.g., using ultrafiltration) quantifies compound bioavailability. For example, related bromopropyl sulfonamides showed logP values of 2.1–3.5, indicating moderate lipophilicity .

Q. How do electronic effects of substituents on the indene core influence the reactivity of the 3-bromopropyl moiety in cross-coupling reactions?

Electron-withdrawing groups (e.g., trifluoromethyl) on the indene ring increase the electrophilicity of the bromopropyl group, enhancing Suzuki-Miyaura coupling efficiency. For instance, 1-(trifluoromethyl)-1H-indenes () exhibited higher reactivity in palladium-catalyzed couplings compared to electron-donating substituents . Steric effects from bulky groups (e.g., mesityl) may hinder coupling; computational modeling (DFT) can predict steric/electronic impacts.

Q. What are the challenges in achieving regioselective functionalization of the indene ring when introducing bulky substituents like the 3-bromopropyl group?

Steric hindrance at the indene C3 position can lead to competing reactions at less hindered sites. Directed ortho-metalation or protecting group strategies (e.g., phthalimide) improve regioselectivity . For example, FeCl₃-catalyzed cyclization of propargylic alcohols selectively formed 3-substituted indenes by directing electrophilic attack to the least hindered position . Computational studies (e.g., molecular docking) could further guide design.

Methodological Notes

- Synthesis Optimization : Prioritize catalyst screening (e.g., Lewis acids vs. transition metals) and solvent polarity adjustments.

- Data Contradictions : Conflicting NMR signals (e.g., overlapping peaks) may require advanced techniques like 2D NMR (COSY, HSQC) or deuterated solvent swaps .

- Advanced Applications : Explore isotopic labeling (e.g., ¹⁸F for PET imaging) using bromopropyl intermediates, as demonstrated in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.